molecular formula C13H9Cl2N3O B2816936 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile CAS No. 1225383-63-0

4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile

Cat. No. B2816936
CAS RN: 1225383-63-0
M. Wt: 294.14
InChI Key: IVIJQBJPKVPGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile” is a chemical compound with the CAS Number: 1225383-63-0 . It has a molecular weight of 294.14 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, the synthesis of 4-amino-2,6-dichloropyridine was developed starting from 2,6-dichloropyridine . The process involved oxidation to give a pyridine N-oxide derivative, which was then subjected to nitration followed by reduction . Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9Cl2N3O/c1-7-3-9(6-16)4-8(2)12(7)19-11-5-10(14)17-13(15)18-11/h3-5H,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is solid in physical form . It has a molecular weight of 294.14 .

Scientific Research Applications

Synthesis and Molecular Structure

  • New Solvates and Salt of Anti-HIV Compound Etravirine : This study explored new solvates of Etravirine, which includes 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile in its structure. The research focuses on the crystal structures, intermolecular interactions, and properties like lattice energies of these compounds (Muresan-Pop et al., 2021).

  • Pyrimidines Hydrogen-Bonded Aggregation : This paper discusses the hydrogen-bonded aggregation in pyrimidine compounds, indicating how slight changes in molecular structure can affect their properties (Trilleras et al., 2008).

Synthesis Methods and Applications

  • Synthesis of Pyrimidine Derivatives : A study details a rapid synthetic method for producing important intermediates in the synthesis of pyrimidines, highlighting the compound's significance in pharmaceutical and chemical fields (Hou et al., 2016).

  • Enaminonitriles in Heterocyclic Synthesis : This research investigates the use of enaminonitriles for synthesizing pyrazole, pyridine, and pyrimidine derivatives, demonstrating the versatility of pyrimidine compounds in creating diverse molecular structures (Fadda et al., 2012).

Molecular Docking and Biological Evaluation

  • Molecular Docking and Synthesis of Pyrimidine Derivatives : A recent study conducted molecular docking studies and synthesized pyrimidine derivatives, predicting their affinity with CDK4 protein, which is relevant for cancer research (Holam et al., 2022).

  • Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : This paper presents the synthesis of pyrimidine-pyrazole hybrids and evaluates their insecticidal and antibacterial potential, showcasing the compound's applications in biologically active materials (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Activities

  • Antimicrobial Activity of Pyrimidine Carbonitrile Derivatives : This study synthesizes and characterizes pyrimidine carbonitrile derivatives, assessing their antimicrobial activity against various bacterial and fungal strains (Bhat & Begum, 2021).

  • Synthesis of Compounds Bearing Pyrazoline Moiety for Antiproliferative Activity : A synthesis of dihydropyrimidine-based compounds with pyrazoline moiety was conducted to evaluate their antiproliferative activity against different cancer cell lines (Awadallah et al., 2013).

properties

IUPAC Name

4-(2,6-dichloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O/c1-7-3-9(6-16)4-8(2)12(7)19-11-5-10(14)17-13(15)18-11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIJQBJPKVPGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC(=NC(=N2)Cl)Cl)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile

Synthesis routes and methods

Procedure details

WO 2010150279 describes a process for the formation of Etravirine, comprising condensation of 2,4,6-trichloropyrimidine with 3,5-dimethyl-4-hydroxybenzonitrile to give 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethyl benzonitrile, which is condensed with 4-aminobenzonitrile. Aminolysis of the resulting compound followed by halogenation gives Etravirine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.